molecular formula C12H20N4O2 B11503228 N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B11503228
M. Wt: 252.31 g/mol
InChI Key: AFPYSRQAKCHWKH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a piperazine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate compound.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-(5-methyl-1,2-oxazol-3-yl)-3-(4-ethylpiperazin-1-yl)propanamide: Similar structure with an ethyl group on the piperazine ring instead of a methyl group.

    N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C12H20N4O2/c1-10-9-11(14-18-10)13-12(17)3-4-16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17)

InChI Key

AFPYSRQAKCHWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2CCN(CC2)C

Origin of Product

United States

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